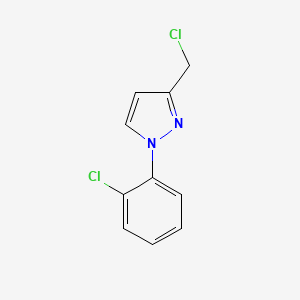

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 3 and a 2-chlorophenyl group at position 1

Métodos De Preparación

The synthesis of 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 1-(2-chlorophenyl)pyrazole. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole. Pyrazolines exhibit a range of biological activities, such as antibacterial, antifungal, and antiamoebic effects. For instance, derivatives have been reported to show efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell functions .

Anti-inflammatory Effects

Compounds within the pyrazole class are recognized for their anti-inflammatory properties. They have been utilized in treating conditions such as arthritis and other inflammation-related disorders. Specifically, pyrazolyl benzenesulfonamide compounds demonstrate significant analgesic effects, making them suitable candidates for pain management therapies .

Anticancer Properties

Research indicates that certain pyrazoline derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrazolines have shown selectivity towards leukemia cell lines, suggesting potential in cancer treatment protocols . The mechanism often involves the inhibition of multidrug resistance proteins, enhancing the effectiveness of chemotherapeutic agents .

Table: Summary of Synthesis Methods

| Methodology | Description | Yield |

|---|---|---|

| Cyclocondensation | Reaction between hydrazine and carbonyl compounds | High |

| One-pot synthesis | Utilizes multiple reactants in a single reaction vessel | Moderate to High |

| Domino reactions | Sequential reactions that lead to complex structures | Variable |

Case Studies

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazoline derivatives demonstrated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the chlorophenyl group significantly influenced antimicrobial efficacy, with some derivatives exhibiting MIC values below 100 µg/mL .

Case Study 2: Anti-inflammatory Research

In another investigation, a specific pyrazoline derivative was tested for its anti-inflammatory effects in animal models of arthritis. The compound showed a reduction in inflammatory markers and improved joint function compared to control groups, indicating its potential for treating chronic inflammatory diseases .

Mecanismo De Acción

The mechanism of action of 3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.

Comparación Con Compuestos Similares

3-(Chloromethyl)-1-(2-chlorophenyl)-1h-pyrazole can be compared with other similar compounds, such as:

1-(2-Chlorophenyl)-3-methylpyrazole: This compound has a methyl group instead of a chloromethyl group, which may result in different chemical reactivity and biological activity.

3-(Bromomethyl)-1-(2-chlorophenyl)pyrazole: The presence of a bromomethyl group instead of a chloromethyl group can affect the compound’s reactivity in substitution reactions and its overall stability.

1-(2-Chlorophenyl)-3-(hydroxymethyl)pyrazole: The hydroxymethyl group introduces additional hydrogen bonding capabilities, potentially altering the compound’s solubility and interaction with biological targets.

Actividad Biológica

3-(Chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological effects such as anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8Cl2N2

- Molecular Weight : 227.09 g/mol

-

Structural Representation :

Cl CH2−C5H4Cl−N2C3H3

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a study reported that pyrazole derivatives showed IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 1-acetyl-3-(2,4-dihydroxyphenyl) | MCF-7 | 0.08 |

| 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl) | MCF-7 | 0.07 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds have shown effectiveness in stabilizing human red blood cell membranes, which correlates with their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazole derivatives can act against various bacterial strains, showcasing broad-spectrum antimicrobial activity .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Pyrazole derivative X | S. aureus | TBD |

Study on Anticancer Properties

In a recent study published in a pharmaceutical journal, researchers synthesized several pyrazole derivatives and tested their anticancer activity against a panel of human cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced the anticancer potency, with some derivatives achieving IC50 values lower than traditional chemotherapeutics .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of pyrazole compounds through in vivo models. The study demonstrated that certain derivatives could reduce inflammation markers significantly more than standard anti-inflammatory drugs like diclofenac .

Propiedades

IUPAC Name |

3-(chloromethyl)-1-(2-chlorophenyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c11-7-8-5-6-14(13-8)10-4-2-1-3-9(10)12/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSMNMQFCZSZKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC(=N2)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466733-04-9 |

Source

|

| Record name | 3-(chloromethyl)-1-(2-chlorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.